Copper(II) sulfide is commonly found in nature as the mineral chalcocite. It can also be synthesized through various chemical methods, including hydrothermal processes, microwave-assisted synthesis, and electrochemical techniques. The choice of synthesis method often influences the properties of the resulting material, including its morphology and crystallinity.
Copper(II) sulfide is classified as a transition metal sulfide. It exhibits p-type semiconductor characteristics, meaning it has an abundance of holes (positive charge carriers) that facilitate electrical conductivity. Its unique electronic properties make it valuable in applications such as thermoelectric devices and sensors.
In hydrothermal synthesis, parameters such as temperature, pressure, and precursor concentrations are critical for controlling the phase and morphology of copper sulfide. For instance, varying the pH during synthesis can lead to different structural forms, such as nanoplates or nanorods . Microwave-assisted methods typically require shorter reaction times (minutes compared to hours) and result in smaller particle sizes due to rapid nucleation .
Copper(II) sulfide typically crystallizes in a monoclinic or cubic structure depending on its phase. The most common form is chalcocite (), which has a layered structure that contributes to its electronic properties.
Copper(II) sulfide participates in several important chemical reactions:
The reactivity of copper(II) sulfide is influenced by its crystalline structure and purity. Nanostructured forms often display enhanced reactivity due to their increased surface area.
The electronic properties of copper(II) sulfide are primarily attributed to its band structure, which allows it to act as a p-type semiconductor. The mechanism involves the movement of holes through the crystal lattice when energy (e.g., light) is absorbed, facilitating electrical conduction.
Copper(II) sulfide has a wide range of applications:
Copper(II) sulfide (CuS), mineralogically termed covellite, exhibits structural complexity due to variable copper-sulfur ratios and temperature-dependent phase transitions. The compound demonstrates layered hexagonal symmetry (P6₃/mmc space group) characterized by alternating planes of trigonal-planar copper-sulfur units and CuS₄ tetrahedra [4] [9]. This configuration enables anisotropic properties, where electrical conductivity differs significantly parallel and perpendicular to the c-axis. Non-stoichiometric phases arise from copper vacancy ordering, with distinct crystallographic arrangements emerging at specific compositions:
Table 1: Crystalline Phases in Copper Sulfide System
Mineral Name | Composition | Crystal System | Space Group | Key Structural Features |
---|---|---|---|---|
Covellite | CuS | Hexagonal | P6₃/mmc | Layered structure with S-S disulfide units |
Anilite | Cu₁.₇₅S (Cu₇S₄) | Orthorhombic | Pnma | FCC sulfur sublattice with ordered vacancies |
Djurleite | Cu₁.₉₆S | Monoclinic | P2₁/c | Distorted hexagonal close-packing |
Digenite | Cu₁.₈S (Cu₉S₅) | Cubic | Fd3m | Disordered copper vacancies |
Monoclinic djurleite (Cu₁.₉₆S) and hexagonal covellite (CuS) represent endpoints in structural evolution governed by stoichiometry. Djurleite's monoclinic distortion arises from ordered copper vacancies within a hexagonally close-packed sulfur sublattice, observed at near-stoichiometric Cu₂S compositions. Conversely, covellite maintains hexagonal symmetry through disulfide (S₂)²⁻ bonds perpendicular to copper layers, with S-S distances of 2.07 Å confirming covalent bonding within anions [4] [7]. Phase transitions occur thermally: hexagonal covellite converts to tetragonal Cu₉S₅ at 55°C, while djurleite transforms to hexagonal chalcocite above 93°C [8].
Copper deficiency (Cu₂₋ₓS, 0 < x ≤ 0.25) enables extensive non-stoichiometry without crystal symmetry alteration. Copper vacancies (V꜀ᵤ) act as shallow acceptors, generating hole carriers that enhance electrical conductivity. Hydrothermal synthesis in ethylenediamine/water solvents produces metastable phases like Cu₇S₄ with twelve-fold symmetry, demonstrating morphology dependence on sulfur source and solvent composition [2]. Copper mobility facilitates reversible transformations: electrochemical copper insertion/extraction cycles reversibly convert CuS ↔ Cu₁.₈S, accompanied by conductivity modulation from 10⁻³ to 10² S·cm⁻¹ [8].
X-ray photoelectron spectroscopy (XPS) reveals Cu 2p₃/₂ binding energies at 932.3 ± 0.2 eV for all copper sulfides—significantly lower than CuO (933.8 eV) and lacking characteristic Cu²⁺ satellite peaks. Near-edge X-ray absorption fine structure (NEXAFS) spectra show Cu L₃-edge absorption at 931.0 eV, consistent with d¹⁰ configuration rather than d⁹ [7]. Ab initio calculations indicate partial oxidation states: in CuS, formal charges distribute as Cu⁺₃(S²⁻)(S₂)⁻, where the (S₂)⁻ radical anion hosts the hole instead of copper ions. This model reconciles diamagnetic behavior (no unpaired d-electrons) with semiconductor properties [4] [7].
Covellite's electronic structure hinges on anion differentiation: monosulfide (S²⁻) ions coordinate three copper atoms at 2.19 Å, while disulfide (S₂)²⁻ units bridge copper layers with S-S bonds (2.07 Å). Bond-length analysis confirms disulfide bonds are shorter than in FeS₂ (2.18 Å), indicating higher bond order from electron removal from π* orbitals [4]. Mixed-anion compounds (e.g., Cu₇S₄ = Cu⁺₇(S²⁻)(S₂)²⁻) exhibit metallic conductivity when disulfide orbitals form overlapping bands with copper 3d states [3] [5].
Cu-S interactions display mixed covalent-ionic character. Density functional theory (DFT) calculations reveal charge transfer from Cu 3d to S 3p orbitals (ionic component), coexisting with covalent Cu-S bonds evidenced by electron localization function analysis. Low defect formation energies (< 1 eV) for copper vacancies enable intrinsic self-doping, explaining high hole concentrations (10²¹–10²² cm⁻³) in Cu₁.₈S [5] [9]. Ionic mobility dominates at elevated temperatures: Cu⁺ diffusion coefficients reach 10⁻⁵ cm²·s⁻¹ at 100°C, permitting solid-state electrochemical applications [8].
Electronic band structures vary dramatically with stoichiometry:
Table 2: Electronic Properties of Copper Sulfide Phases
Composition | Bandgap Type | Bandgap (eV) | Carrier Type | Conductivity (S·cm⁻¹) |
---|---|---|---|---|
Cu₂S (chalcocite) | Indirect | 1.10–1.35 | p-type | 0.1–10 |
Cu₁.₉₆S (djurleite) | Direct | 1.30–1.50 | p-type | 10–100 |
CuS (covellite) | Indirect | 1.80–2.20 | p-type | 10⁻³–10⁻¹ |
Strain engineering modulates bandgaps: biaxial tensile strain (εₓᵧ > 2%) widens δ-Cu₂S monolayer gaps to >1.45 eV, enhancing sunlight absorption efficiency. Copper deficiency induces Burstein-Moss shifts: hole concentrations >10²¹ cm⁻³ raise effective bandgaps by 0.3–0.5 eV due to Fermi-level penetration into valence bands [5] [9]. Valence band maxima comprise hybridized Cu 3d–S 3p orbitals, while conduction bands derive from Cu 4s states, enabling p-type conductivity via copper vacancy acceptance [5].
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